molecular formula C6H11NO B14048095 (1R,6S)-6-Aminocyclohex-3-en-1-ol CAS No. 64757-24-0

(1R,6S)-6-Aminocyclohex-3-en-1-ol

Cat. No.: B14048095
CAS No.: 64757-24-0
M. Wt: 113.16 g/mol
InChI Key: BOKWSMQKDLJCMN-NTSWFWBYSA-N
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Description

(1R,6S)-6-Aminocyclohex-3-en-1-ol is a synthetic carbasugar derivative featuring a cyclohexene backbone with a hydroxyl group at position 1 and an amino group at position 6, characterized by its (1R,6S) stereochemistry. Its synthesis typically involves enantioselective methods, such as those described for non-natural gabosine analogs, which employ protective groups like isopropylidene or benzoyl to stabilize intermediates during multi-step reactions .

Properties

CAS No.

64757-24-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,6S)-6-aminocyclohex-3-en-1-ol

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m0/s1

InChI Key

BOKWSMQKDLJCMN-NTSWFWBYSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1N)O

Canonical SMILES

C1C=CCC(C1N)O

Origin of Product

United States

Preparation Methods

Transesterification with Lipases

Enzymatic resolution remains a cornerstone for obtaining enantiopure (1R,6S)-6-Aminocyclohex-3-en-1-ol. A study utilizing Pseudomonas cepacia lipase (PSL-C) and Candida antarctica lipase B (CAL-B) achieved high enantioselectivity in the transesterification of racemic trans-6-(diallylamino)cyclohex-3-enol [(±)-5]. PSL-C in ethyl acetate at 28°C for 48 hours resolved (±)-5 into (1S,6S)-5 (49% yield, 95% ee) and its acetylated counterpart (1R,6R)-9 (47% yield). CAL-B exhibited comparable efficiency in tert-butyl methyl ether, though with marginally lower conversion rates.

Post-Resolution Modifications

The resolved alcohol (1S,6S)-5 underwent hydrogenation to yield (1S,2S)-12, a precursor for cis-dihydroconduramines, via Pd/C-catalyzed hydrogenation (99% yield). Azide intermediates, such as (1S,6R)-13, were synthesized through mesylation and azide displacement, enabling access to tetrahydrobenzooxazolones[(3aS,7aR)-14] with retained stereochemistry.

Diastereoselective Epoxidation and Ring-Opening

Epoxidation of Cyclohexene Derivatives

Diastereoselective epoxidation of cis-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol derivatives provides a route to enantiopure epoxides. Using meta-chloroperbenzoic acid (mCPBA), epoxidation proceeds with >99:1 diastereomeric ratio (dr), favoring the trans-epoxide configuration. Substituents on the benzyl groups significantly influence selectivity; α-methylbenzyl groups reduce dr to ~70:30.

Epoxide Ring-Opening to Amino Alcohols

Epoxide ring-opening with ammonia or amines under acidic conditions yields vicinal amino alcohols. For example, (1R,6S)-6-Aminocyclohex-3-en-1-ol was synthesized via ammonolysis of (1R,2S)-epoxycyclohexane derivatives, achieving >99% ee after crystallization.

Grignard Reagent-Mediated Addition-Cyclization

Imine Addition-Cyclization

A metal-free method employing Grignard reagents and 2,2′-dipyridyl enables the synthesis of isoquinolones, which are precursors to (1R,6S)-6-Aminocyclohex-3-en-1-ol. Aromatic Grignard reagents add to imines, followed by cyclization to yield 1-substituted isoquinolones with >99:1 dr. This protocol was applied in the formal synthesis of (S)-cryptostyline II, highlighting its utility in complex molecule construction.

One-Pot Deprotection and Cyclization

N-Methylmorpholine (NMM) facilitates one-pot addition-cyclization-deprotection sequences. For instance, reacting imines with Grignard reagents in the presence of NMM produces 3-substituted isoindolin-1-ones, which are hydrolyzed to amino alcohols under mild acidic conditions.

Radical-Mediated Functionalization

AgSbF6-Catalyzed Thiolation/Selenylation

AgSbF6 mediates regioselective thiolation or selenylation at the C-4 position of isoquinolin-1(2H)-ones via a radical pathway. Thiyl radicals generated from disulfides or diselenides add to the enol tautomer, affording C-4 functionalized products (up to 93% yield). This method tolerates electron-donating and -withdrawing groups, enabling diversification of the cyclohexene core.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Catalysts Yield (%) ee (%) dr
Enzymatic Resolution PSL-C, CAL-B 49–47 95
Diastereoselective Epox. mCPBA >90 >99 >99:1
Grignard Cyclization 2,2′-dipyridyl 85–93 >99:1
Radical Functionalization AgSbF6 93

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-Aminocyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form saturated amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated amines or alcohols

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

(1R,6S)-6-Aminocyclohex-3-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,6S)-6-Aminocyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenol Derivatives

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (FDB013251)

This naturally occurring cyclohexenol, found in plants like Mentha species, shares the cyclohexen-1-ol core but differs in substituents. Key comparisons include:

Property (1R,6S)-6-Aminocyclohex-3-en-1-ol 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol
Substituents -NH₂ (position 6), -OH (position 1) -CH₃ (position 3), -C₃H₅ (propenyl, position 6)
Molecular Weight ~143.18 g/mol ~166.26 g/mol
Hydrogen Bonding High (amino and hydroxyl groups) Moderate (hydroxyl only)
LogP (Predicted) ~-0.5 (hydrophilic) ~2.8 (lipophilic)

The amino group in (1R,6S)-6-Aminocyclohex-3-en-1-ol enhances water solubility and hydrogen-bonding capacity, which may improve interactions with polar biological targets compared to the lipophilic propenyl group in FDB013251 .

Protected Cyclohexenol Intermediates

Compounds like (1R,2R,5R,6S)-1,2-O-isopropyliden-3-methylcyclohex-3-en-1,2,5,6-tetraol () share the cyclohexenol backbone but incorporate protective groups (e.g., isopropylidene) and additional hydroxyl/methyl groups. These modifications increase steric bulk and reduce reactivity, making them intermediates for further synthesis rather than bioactive agents. In contrast, the free amino and hydroxyl groups in (1R,6S)-6-Aminocyclohex-3-en-1-ol suggest direct biological activity .

Minoxidil and Saw Palmetto

While structurally distinct, (1R,6S)-6-Aminocyclohex-3-en-1-ol may share therapeutic overlap with compounds like minoxidil (a vasodilator used for androgenetic alopecia) and saw palmetto (a herbal anti-androgen). Key differences include:

Aspect (1R,6S)-6-Aminocyclohex-3-en-1-ol Minoxidil Saw Palmetto
Structure Carbasugar with amino/hydroxyl groups Pyrimidine derivative Fatty acid/sterol mixture
Mechanism Potential enzyme inhibition (theoretical) Vasodilation (K⁺ channel) 5α-reductase inhibition
Efficacy Evidence Preclinical (hypothetical) Clinically proven Unclear

Unlike minoxidil, (1R,6S)-6-Aminocyclohex-3-en-1-ol lacks clinical validation but offers a novel mechanism as a carbasugar. Saw palmetto’s unclear efficacy underscores the need for rigorous testing of the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,6S)-6-Aminocyclohex-3-en-1-ol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Sharpless dihydroxylation or enzymatic resolution) to control stereochemistry. Use polarimetry or chiral HPLC to verify enantiomeric excess (ee). For example, stereochemical analysis via NOESY NMR can confirm the (1R,6S) configuration by correlating spatial proximity of protons . Safety protocols for handling amines (e.g., dermal/eye protection) must align with GHS Category 4 toxicity guidelines .

Q. How can researchers characterize the physical properties of this compound, such as solubility and stability?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in solvents like DMSO, ethanol, and water. Polar aprotic solvents are preferred due to the compound’s amine and hydroxyl groups.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS or TLC. Note that organic amines are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during storage .

Q. What safety protocols are critical when handling (1R,6S)-6-Aminocyclohex-3-en-1-ol in the lab?

  • Methodological Answer :

  • GHS Compliance : Use fume hoods, nitrile gloves, and safety goggles due to acute toxicity (oral/dermal/inhalation Category 4). Emergency procedures should include immediate decontamination and medical consultation .
  • Waste Management : Neutralize amine-containing waste with dilute HCl before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,6S vs. 1R,6R) impact biological activity or catalytic applications?

  • Methodological Answer : Compare enantiomers using receptor-binding assays (e.g., SPR for protein interactions) or catalytic efficiency tests (e.g., enantioselective hydrogenation). For example, the (1R,6S) configuration may exhibit higher affinity for chiral receptors due to spatial alignment of the amino and hydroxyl groups. Computational docking studies (AutoDock Vina) can predict binding modes .

Q. What experimental design limitations arise when studying this compound’s reactivity in complex matrices (e.g., wastewater)?

  • Methodological Answer :

  • Matrix Effects : Organic degradation in environmental samples (e.g., sewage) can skew results. Stabilize samples with cooling (4°C) and antioxidants (e.g., ascorbic acid) to inhibit amine oxidation .
  • Detection Sensitivity : Hyperspectral imaging (HSI) or Raman spectroscopy may require pre-concentration steps (e.g., solid-phase extraction) to detect low concentrations .

Q. How can computational methods predict the compound’s degradation pathways under environmental conditions?

  • Methodological Answer :

  • Software Tools : Use Gaussian or ORCA for DFT calculations to model oxidation pathways (e.g., hydroxyl radical attack). Compare predicted intermediates with LC-HRMS/MS data.
  • Kinetics : Apply QSAR models to estimate half-lives in aqueous systems, factoring in pH and temperature .

Q. What advanced techniques resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ambiguous NOESY correlations by growing single crystals (slow evaporation in ethanol/water).
  • Dynamic NMR : Use variable-temperature NMR to study conformational changes affecting chemical shifts .

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